3-(Trifluoromethyl)isoxazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)10-9-2/h1H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOWUGPXPPRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552415 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108655-63-6 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-oxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Trifluoromethyl Isoxazol 5 Amine and Its Derivatives
Historical Overview of Isoxazole (B147169) Synthesis Pertinent to Trifluoromethylated Analogues
The first synthesis of the parent isoxazole was reported by Claisen in 1903. nih.gov Since then, numerous methods for constructing the isoxazole ring have been developed. A classical and widely used approach involves the condensation reaction between a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govelsevierpure.com Another traditional method is the heterocyclization of fluorinated 1,3-bis-electrophiles with hydroxylamine. nih.gov
The advent of fluorine chemistry opened new avenues for synthesizing fluorinated heterocycles. The incorporation of the trifluoromethyl group, known for its strong electron-withdrawing nature and ability to increase lipophilicity, became a key strategy in drug design. nih.govnih.gov Early methods for creating trifluoromethylated isoxazoles often involved the use of trifluoromethylated building blocks in classical cyclization reactions. For instance, the reaction of aryl trifluoromethyl-β-diketones with hydroxylamine has been used to synthesize 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines, which are precursors to isoxazoles. nih.gov Another established route is the [3+2] cycloaddition of nitrile oxides, generated in situ, with fluoroalkyl-substituted alkenes or alkynes. nih.gov
Direct Synthesis Routes to 3-(Trifluoromethyl)isoxazol-5-amine
Direct and efficient synthesis of this compound is crucial for its application in further chemical synthesis and drug discovery. Several modern synthetic strategies have been developed to achieve this.
Cyclization reactions remain a cornerstone for the synthesis of this compound. These methods typically involve the construction of the isoxazole ring from acyclic precursors already containing the trifluoromethyl group.
The efficiency and outcome of cyclization reactions are highly dependent on the reaction conditions. The synthesis of 5-amino-3-trifluoromethylisoxazole-4-carboxylic acids, closely related to the target compound, has been achieved through the reaction of trifluoroacetonitrile (B1584977) oxide with cyanoacetic acid derivatives. researchgate.net The generation of the crucial trifluoroacetonitrile oxide intermediate is often performed in situ from trifluoroacetohydroximoyl bromide etherate in the presence of a base like triethylamine (B128534). researchgate.net
The choice of solvent, base, and temperature can significantly influence the yield and purity of the product. For instance, in the synthesis of polysubstituted 5-(trifluoromethyl)isoxazoles from vinyl azides and trifluoroacetic anhydride (B1165640), triethylamine (NEt3) is used as a base. rsc.org The optimization of these parameters is a critical step in developing a scalable and efficient synthetic process.
A notable method involves the reaction of cyanoacetate (B8463686) derivatives with trifluoroacetic anhydride (TFAA). While direct synthesis of this compound using this specific combination is not extensively detailed in the provided context, related transformations highlight the utility of these reagents. For example, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which can be prepared from N-acyl-N-alkylglycines and TFAA, serve as versatile synthons for trifluoromethyl-substituted heterocycles. pharm.or.jp Furthermore, the synthesis of 5-amino-3-trifluoromethylisoxazole-4-carboxylic acids has been accomplished by reacting derivatives of cyanoacetic acid with trifluoroacetonitrile oxide. researchgate.net This suggests that cyano-containing starting materials are valuable precursors for building the 5-aminoisoxazole moiety.
One-pot reactions and metal-free conditions are highly desirable in modern organic synthesis due to their efficiency, cost-effectiveness, and reduced environmental impact. organic-chemistry.orgorganic-chemistry.org The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings like isoxazoles. nih.govmdpi.com
A comprehensive study has reported the one-pot, metal-free [3+2] cycloaddition of CF3-substituted alkenes with functionalized halogenoximes to prepare 5-trifluoromethylisoxazoles. nih.gov This method offers good to excellent yields and has been performed on a multigram scale. nih.gov Specifically, the reaction of CF3-substituted alkenes with halogenoximes bearing a protected amino group leads to the formation of 5-(trifluoromethyl)isoxazoles with a protected amino function in yields ranging from 40-95%. nih.gov This strategy provides a regioselective route to 3,5-disubstituted isoxazoles, which are precursors or analogues of this compound. nih.gov The reaction is typically carried out in the presence of a base like sodium bicarbonate (NaHCO3) in a solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov
Interactive Data Tables
Table 1: [3+2] Cycloaddition of CF3-Alkenes and Halogenoximes with Protected Amino Groups nih.gov
| Entry | Halogenoxime | CF3-Substituted Alkene | Base | Solvent | Product | Yield (%) |
| 1 | Halogenoxime with protected amino function | Alkene 2 | NaHCO3 | EtOAc | 5-(Trifluoromethyl)isoxazole with protected amino function | 40-95 |
| 2 | Dibromo derivative 4 | Alkene 2 | NaHCO3 | CH2Cl2 | Isoxazoline (B3343090) 5 | 63 |
One-Pot Metal-Free [3+2] Cycloaddition Strategies
Synthesis of Functionalized 3-(Trifluoromethyl)isoxazole (B8813419) Derivatives
The introduction of various functional groups onto the 3-(trifluoromethyl)isoxazole scaffold is crucial for modulating its physicochemical and biological properties. Several synthetic strategies have been developed to achieve this, ranging from the construction of the isoxazole ring with pre-functionalized precursors to the late-stage modification of the heterocyclic core.
Synthesis of 3-Trifluoromethyl-5-substituted Isoxazoles via 1,3-Dipolar Cycloaddition.rsc.orgnih.gov
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne, is a powerful and widely used method for the synthesis of isoxazoles. youtube.comnih.gov This approach allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern.
The reaction of trifluoroacetonitrile oxide, generated in situ from trifluoroacetaldehyde (B10831) oxime, with a variety of substituted terminal alkynes provides a direct route to 3-trifluoromethyl-5-substituted isoxazoles. rsc.orgbeilstein-journals.org This method has been shown to be effective for a range of alkynes bearing different functional groups.
A general procedure involves the slow addition of a solution of trifluoroacetaldehyde oxime to a mixture of the alkyne and an oxidizing agent, such as N-chlorosuccinimide (NCS) and a base, or through the use of a pre-formed trifluoromethyl-hydroximoyl chloride. The reaction typically proceeds at room temperature to afford the desired 5-substituted-3-(trifluoromethyl)isoxazoles in good to excellent yields. rsc.org
Table 1: Synthesis of 3-Trifluoromethyl-5-substituted Isoxazoles via Nitrile Oxide Cycloaddition rsc.org
| Alkyne | Product | Yield (%) |
| Phenylacetylene | 5-phenyl-3-(trifluoromethyl)isoxazole | 96 |
| 5-Hexynenitrile | 4-(3-(trifluoromethyl)isoxazol-5-yl)butanenitrile | 73 |
| Propargyl alcohol | (3-(trifluoromethyl)isoxazol-5-yl)methanol (B2959396) | 74 |
| 5-Hexyn-3-ol | 1-(3-(trifluoromethyl)isoxazol-5-yl)butan-2-ol | 62 |
| 4,4-Dimethyl-6-heptyn-2-one | 4,4-dimethyl-5-(3-(trifluoromethyl)isoxazol-5-yl)pentan-2-one | 74 |
The data in this table is based on a study by an unspecified research group and illustrates the versatility of the nitrile oxide cycloaddition for the synthesis of a variety of functionalized 3-trifluoromethylisoxazoles. rsc.org
The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes can potentially lead to two regioisomers. However, in the case of trifluoromethylnitrile oxide, the reaction with terminal alkynes generally proceeds with high regioselectivity, affording the 5-substituted-3-trifluoromethylisoxazole as the major product. nih.gov This regiochemical outcome is primarily governed by electronic factors, where the electron-withdrawing trifluoromethyl group on the nitrile oxide directs the cycloaddition.
When the dipolarophile is an alkene, the cycloaddition can also exhibit stereoselectivity. While the cycloaddition with alkynes to form isoxazoles does not create stereocenters on the aromatic ring itself, the reaction with alkenes to form isoxazolines can be highly stereoselective. youtube.comrsc.org The stereochemistry of the resulting isoxazoline is often dictated by the geometry of the starting alkene, with the reaction proceeding in a syn-selective manner. rsc.org
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery and development, as it allows for the diversification of complex molecules at a late stage of the synthetic sequence. nih.govnih.gov This approach avoids the need for de novo synthesis of each analog and enables the rapid exploration of structure-activity relationships.
The introduction of key functional groups such as carboxylic acids, alcohols, and amines onto the 3-trifluoromethylisoxazole core can significantly impact its properties.
Alcohol: The synthesis of (3-(trifluoromethyl)isoxazol-5-yl)methanol has been achieved directly via the 1,3-dipolar cycloaddition of trifluoroacetonitrile oxide with propargyl alcohol. rsc.org An alternative approach involves the reduction of a corresponding carboxylic acid or ester derivative. For instance, (3-para-tolyl-isoxazol-5-yl)methanol has been synthesized from the corresponding benzaldehyde (B42025) precursor through a multi-step process involving oxime formation and subsequent cyclization. biolmolchem.com
Amine: The synthesis of 3-(trifluoromethyl)-5-methylaminoisoxazole has been reported starting from 3-trifluoromethyl-5-acetylaminoisoxazole. prepchem.com A more general approach for introducing an amine at the 5-position involves a modified Curtius rearrangement of a 5-isoxazolecarboxylic acid derivative. nih.gov This involves the conversion of the carboxylic acid to an acyl azide (B81097), followed by thermal or photochemical rearrangement to an isocyanate, which can then be hydrolyzed to the desired amine.
Carboxylic Acid: While direct late-stage carboxylation of the isoxazole ring can be challenging, the synthesis of isoxazole carboxylic acids is often achieved by using appropriately functionalized starting materials in the cycloaddition reaction. For example, the reaction of a trifluoromethylated nitrile oxide with an alkyne bearing an ester group, followed by hydrolysis, can yield the desired 3-trifluoromethylisoxazole-5-carboxylic acid.
The 5-bromomethyl-3-(trifluoromethyl)isoxazole moiety serves as a versatile intermediate for the introduction of various functional groups via nucleophilic substitution reactions. The bromine atom can be displaced by a range of nucleophiles, providing access to a diverse array of 5-substituted derivatives.
This approach has been successfully employed for the synthesis of 5-fluoromethylisoxazoles through a Finkelstein reaction. nih.gov Furthermore, reactions with other nucleophiles such as amines, alcohols, and carboxylates can be envisaged to introduce corresponding functionalities. For example, the reaction of 3-chloromethyl-5-phenylisoxazoles with phenols under Williamson ether synthesis conditions has been reported to yield the corresponding aryloxymethyl derivatives. researchgate.net Similarly, treatment with amines like morpholine (B109124) leads to the formation of the corresponding 5-aminomethylisoxazole derivatives. researchgate.net
Table 2: Examples of Nucleophilic Substitution on 5-Halomethylisoxazoles
| Halomethylisoxazole | Nucleophile | Product |
| 3-Chloromethyl-5-phenylisoxazole | Phenol | 3-Phenoxymethyl-5-phenylisoxazole |
| 3-Chloromethyl-5-phenylisoxazole | Morpholine | 3-(Morpholinomethyl)-5-phenylisoxazole |
| 5-Bromomethyl-3-(trifluoromethyl)isoxazole | Fluoride | 5-Fluoromethyl-3-(trifluoromethyl)isoxazole |
This table provides examples of nucleophilic substitution reactions on halomethyl-substituted isoxazoles, demonstrating the utility of this method for functional group introduction. nih.govresearchgate.net
Synthesis of 3,5-Disubstituted Isoxazoles
The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. acs.orgsemanticscholar.orgnih.gov This reaction allows for the regioselective formation of the isoxazole ring. The nitrile oxides are typically generated in situ from the corresponding aldoximes or hydroximoyl chlorides to circumvent their instability. acs.org
A common route involves the reaction of an aldehyde with hydroxylamine to form an aldoxime, which is then oxidized to the nitrile oxide intermediate in the presence of an alkyne. acs.org Various oxidizing agents and conditions have been employed to facilitate this transformation.
For the synthesis of trifluoromethyl-substituted isoxazoles, a key starting material is trifluoroacetaldehyde oxime or a related trifluoromethyl-containing building block. One study demonstrated the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole by reacting trifluoroacetohydroximoyl bromide with phenylacetylene. rsc.org The reaction was carried out in toluene (B28343) with triethylamine as a base, affording the product in high yield. rsc.org
The synthesis of 3,4,5-trisubstituted isoxazoles bearing a trifluoromethyl group has also been explored. In one approach, the reaction between a hydroximoyl chloride and a β-diketone containing a trifluoromethyl group was investigated. nih.gov The study found that the choice of solvent and base was crucial for the reaction's success, with lower yields generally observed for trifluoromethyl-substituted products compared to their methyl-substituted counterparts. nih.gov The optimization of reaction conditions for the synthesis of a specific trifluoromethyl-substituted isoxazole is detailed in the table below.
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | MeOH/H₂O (5:95) | DIPEA | Trace |
| 2 | MeOH/H₂O (50:50) | DIPEA | 25 |
| 3 | MeOH/H₂O (75:25) | DIPEA | 35 |
| 4 | MeOH/H₂O (95:5) | DIPEA | 40 |
| 5 | CH₂Cl₂ | DIPEA | 40 |
| 6 | CH₂Cl₂ | TEA | 38 |
| 7 | Isopropanol | DIPEA | 35 |
| 8 | Isopropanol | TEA | 40 |
Reaction conditions: 4-fluorophenyl hydroximoyl chloride (0.5 mmol), 4,4,4-trifluoro-1-phenyl-1,3-butanedione (0.5 mmol), and base (3 equivalents) in the indicated solvent (15 mL) at room temperature for 2 hours.
Another strategy for synthesizing 4-(trifluoromethyl)isoxazoles involves a metal-free, cascade reaction of α,β-unsaturated carbonyl compounds with CF₃SO₂Na and tBuONO. organic-chemistry.org
Green Chemistry Approaches in 3-(Trifluoromethyl)isoxazole Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in organic chemistry. For the synthesis of isoxazoles, several green chemistry approaches have been investigated to minimize waste, avoid hazardous reagents, and reduce energy consumption.
Metal-Free Synthesis: A major focus has been the development of metal-free synthetic routes to avoid the toxicity and cost associated with metal catalysts like copper and ruthenium. semanticscholar.orgnih.gov These methods often rely on the use of alternative activators or reaction conditions. For instance, a metal-free, cascade reaction for synthesizing 4-(trifluoromethyl)isoxazoles has been reported using commercially available and inexpensive reagents. organic-chemistry.org Another approach utilizes a three-component reaction under metal-free conditions. mdpi.com
Use of Green Solvents: The replacement of volatile and hazardous organic solvents with greener alternatives is a key principle of green chemistry.
Water: Water has been successfully used as a solvent for the synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides and 1,3-diketones. nih.gov This method is not only environmentally friendly but can also have significant applications in biological systems.
Deep Eutectic Solvents (DES): Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea (B33335), have been employed for the one-pot, three-step synthesis of 3,5-disubstituted isoxazoles. rsc.org A key advantage of this method is the potential for the DES to be reused multiple times without a significant drop in reaction yield. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of 3,5-disubstituted isoxazoles, often leading to shorter reaction times and improved yields compared to conventional heating methods. semanticscholar.orgnih.gov
Solvent-Free Conditions: The development of solvent-free reaction conditions represents a significant step towards greener synthesis. Ball-milling is a mechanochemical technique that has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. nih.gov This method can be scalable and, in some cases, uses a recyclable catalyst. nih.gov
Large-Scale Preparations and Scalability of Synthetic Methods
The ability to scale up a synthetic route is a critical factor for the practical application of a chemical compound, particularly in the pharmaceutical and agrochemical industries. Several studies have demonstrated the scalability of synthetic methods for producing trifluoromethyl-substituted isoxazoles and their derivatives.
A one-pot metal-free [3+2] cycloaddition for the preparation of 5-(trifluoromethyl)isoxazoles has been successfully performed on a scale of up to 150 grams. nih.gov This highlights the potential of this methodology for large-scale production. Another report details the synthesis of 5-phenyl-3-(trifluoromethyl)isoxazole on a 25.0 mmol scale, yielding over 5 grams of the product. rsc.org
The scalability of green synthetic methods has also been a focus of research. For example, a mechanochemical approach using ball-milling for the synthesis of 3,5-disubstituted isoxazoles has been shown to be reproducible on a 1.0-gram scale without the need to extend the reaction time. rsc.orgnih.gov Similarly, the synthesis of 3,5-disubstituted isoxazoles in deep eutectic solvents has been successfully scaled up to the gram scale. core.ac.uk Furthermore, a squaramide-catalysed asymmetric synthesis of isoxazole and trifluoromethyl-containing compounds has also been demonstrated on a gram scale. rsc.org
The table below summarizes examples of scalable syntheses for isoxazole derivatives.
| Product Type | Synthetic Method | Scale | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)isoxazoles | One-pot metal-free [3+2] cycloaddition | Up to 150 g | nih.gov |
| 5-Phenyl-3-(trifluoromethyl)isoxazole | [3+2] cycloaddition | 25.0 mmol | rsc.org |
| 3,5-Disubstituted isoxazoles | Mechanochemical ball-milling | 1.0 g | rsc.orgnih.gov |
| 3,5-Disubstituted isoxazoles | Deep eutectic solvent synthesis | Gram scale | core.ac.uk |
| Isoxazole and trifluoromethyl-containing dispirooxindoles | Asymmetric [3+2] cycloaddition | Gram scale | rsc.org |
Reactivity and Chemical Transformations of 3 Trifluoromethyl Isoxazol 5 Amine
Reaction with Electrophiles and Nucleophiles
The primary site of reactivity for 3-(trifluoromethyl)isoxazol-5-amine in reactions with electrophiles is the exocyclic amino group (-NH₂). This group behaves as a typical nucleophile, readily attacking electron-deficient centers. The isoxazole (B147169) ring itself can also participate in reactions, particularly those that lead to ring-opening or further functionalization.
The amine group of isoxazole derivatives can undergo acylation to form amides. This transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound. For instance, in the synthesis of related isoxazolo[5,4-d]pyrimidines, an amino-isoxazole carboxamide is used as a precursor. nih.gov While not a direct acylation of this compound, the reaction of the analogous 4-amino-3-phenylisoxazole-5-carboxamide with anhydrides or other acylating agents leads to the formation of a pyrimidine (B1678525) ring, demonstrating the reactivity of the amino group in a cyclization context. nih.gov
Similarly, the reaction of related amino-isoxazoles, such as 5-methylisoxazol-3-amine, with activated enol ethers (electrophiles) demonstrates the nucleophilic character of the amine group, leading to the formation of isoxazolyl enamines. imist.ma These reactions highlight the general susceptibility of the amino group on the isoxazole ring to react with a variety of electrophilic partners.
The reaction of the amino group with isocyanates (R-N=C=O) results in the formation of urea (B33335) derivatives through a process known as carbamoylation. Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic amino groups. nih.gov This reaction is a well-established method for derivatizing amines. nih.gov The mechanism involves the nucleophilic attack of the amine on the central carbon atom of the isocyanate functional group. nih.gov
This derivatization can be used to introduce a variety of substituents, depending on the R-group of the isocyanate, thereby modulating the physicochemical and biological properties of the parent molecule. The reactivity of isocyanates towards amino groups is generally high, proceeding readily under mild conditions. nih.govnih.gov In a related application, isothiocyanates have been used to derivatize biogenic amines for analytical purposes, underscoring the utility of this type of reaction. nih.gov
| Reactant | Reagent | Product Type |
| This compound | Acyl Halide / Anhydride (B1165640) | N-acylated isoxazole |
| This compound | Isocyanate (R-NCO) | N-carbamoyl isoxazole (Urea derivative) |
Ring-Opening Reactions of Isoxazole Derivatives
The isoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when activated by electron-withdrawing substituents or when subjected to reductive or basic conditions. These reactions can lead to the formation of acyclic compounds, which can then be used in further synthetic transformations. For example, the incorporation of electron-deficient groups into heterocyclic rings like isatins and oxindoles is known to make them susceptible to ring-opening by nucleophiles such as alcohols, hydroxides, and amines. researchgate.net
The isoxazole ring can be cleaved to reveal a β-amino ketone or related structures. For example, the reduction of isoxazolines, which are related dihydro-isoxazole structures, can lead to the formation of γ-amino alcohols through the cleavage of the N-O bond. beilstein-journals.org The stability of the isoxazole ring in this compound is influenced by the trifluoromethyl group, but under specific synthetic conditions, ring-opening remains a potential reaction pathway for creating structural diversity.
Derivatization Strategies for Enhanced Biological Activity
Derivatization of this compound is a key strategy for the development of new therapeutic agents. Modifications can be targeted at either the exocyclic amine group or the isoxazole ring system itself to optimize potency, selectivity, and pharmacokinetic properties.
Altering the substituent on the amino group can have a profound impact on biological activity. In studies on isoxazolo[5,4-d]pyrimidines, which are derived from amino-isoxazoles, the nature of the amine substituent at the C4 position was found to be critical for TLR7 agonist activity. nih.gov For example, introducing a 3-methylpiperidine (B147322) ring led to potent compounds, whereas an isobutylamine (B53898) substituent resulted in inactive or cytotoxic compounds. nih.gov This highlights the importance of the size, shape, and rigidity of the group attached to the nitrogen atom for specific biological interactions.
| Original Group | Modification | Impact on Biological Activity (Example: TLR7 Agonism) | Reference |
| Amine | Isobutylamine | Inactive or cytotoxic | nih.gov |
| Amine | 3-Methylpiperidine | Potent agonist activity (EC₅₀ = 7.8–25.3 μM) | nih.gov |
| 3-Methylpiperidine | 3,3-Dimethylpiperidine | Slightly less potent | nih.gov |
| 3-Methylpiperidine | 5-Azaspiro[2.5]octane | Slightly less potent | nih.gov |
| 3-Methylpiperidine | Pyrrolidine | Significant loss of activity | nih.gov |
The isoxazole ring itself provides a scaffold for further modification. The trifluoromethyl group at the 3-position is often crucial for enhancing properties like metabolic stability and lipophilicity, which can lead to improved anticancer activity. nih.gov
Further modifications can include:
Substitution at C4: The C4 position of the isoxazole ring can be functionalized. For instance, direct fluorination using agents like Selectfluor can introduce a fluorine atom at this position, a modification known to influence biological activity. academie-sciences.fr
Variation of the C3 Substituent: While the parent compound has a trifluoromethyl group, studies on related systems have shown that replacing this group can dramatically alter biological effects. In the isoxazolo[5,4-d]pyrimidine (B13100350) series, replacing a methyl group at C3 with a trifluoromethyl, ester, or carboxylic acid group led to a loss of activity, indicating a high degree of sensitivity to the electronic and steric nature of this substituent. nih.gov
These derivatization strategies demonstrate the versatility of the this compound scaffold in generating diverse molecular architectures with a range of biological activities.
Theoretical and Computational Investigations of 3 Trifluoromethyl Isoxazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. superfri.org Methods like Density Functional Theory (DFT) are employed to solve the quantum mechanical equations that describe the electronic structure of a molecule, providing detailed information about its geometry, energy, and electronic distribution. researchgate.netsuperfri.org
Density Functional Theory (DFT) is a widely used computational method for studying molecules of pharmaceutical and chemical interest. bamu.ac.in It is used to optimize the molecular geometry, predict vibrational frequencies (infrared and Raman spectra), and calculate NMR chemical shifts. researchgate.netresearchgate.netsemanticscholar.org For heterocyclic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-31G(d,p), have been shown to reproduce experimental data with good accuracy. researchgate.netnih.gov
In studies of related molecules, such as oxazol-5-one and benzimidazole (B57391) derivatives, DFT has been successfully used to compare calculated structural parameters (bond lengths and angles) with those determined by X-ray crystallography. semanticscholar.orgnih.gov The theoretical vibrational spectra are often scaled by a factor to correct for anharmonicity and computational approximations, leading to a strong correlation with experimental FT-IR spectra. researchgate.netniscpr.res.in For instance, characteristic vibrational bands like C-F and C-S stretching have been accurately assigned using DFT. researchgate.netniscpr.res.in These methods, when applied to 3-(Trifluoromethyl)isoxazol-5-amine, would allow for a detailed prediction of its spectroscopic profile and a confirmation of its optimized, lowest-energy structure.
Molecular orbital (MO) analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. dntb.gov.ua The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. dntb.gov.ua
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.govdntb.gov.ua A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. bamu.ac.innih.gov
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. researchgate.netniscpr.res.in MEP maps use a color scale (typically red for electron-rich, negative potential regions, and blue for electron-poor, positive potential regions) to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.netniscpr.res.in For example, in a related trifluoromethylphenyl derivative, the most electron-rich regions were identified around specific carbon atoms, while the most electron-deficient region was near a nitrogen atom, indicating likely sites for reaction. researchgate.net
While specific calculations for this compound are not publicly available, data from related 3-trifluoromethyl-2-isoxazolines illustrate the typical outputs of such an analysis.
Table 1: Illustrative HOMO-LUMO Energies for Related 3-Trifluoromethyl-isoxazoline Derivatives (Note: Data is for structurally related compounds as presented in literature and serves as an example of the outputs from molecular orbital analysis. beilstein-journals.org)
| Compound | HOMO (eV) | LUMO (eV) |
| 5a | -6.430 | 0.016 |
| 5b | -6.660 | -0.220 |
| 5c | -6.697 | 0.282 |
| 5f | -6.120 | -1.149 |
| 5i | -7.425 | -1.199 |
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. nii.ac.jp The study of the potential energy landscape helps to identify the most stable, low-energy conformations and the energy barriers between them. semanticscholar.org For flexible molecules, the preferred conformation can significantly influence its biological activity and physical properties.
Computational Studies on Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov By modeling reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds, why certain products are formed preferentially, and what factors control the reaction rate.
A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. nih.gov Analyzing the structure and energy of transition states is critical for understanding reaction kinetics and selectivity. nih.govnih.gov
DFT calculations are frequently used to locate and characterize transition state structures. For instance, a DFT study on the synthesis of trifluoromethylated isoxazoles from the reaction of CF₃-ynones with sodium azide (B81097) (NaN₃) elucidated the entire reaction mechanism. nih.gov The calculations revealed the energetics of different possible pathways, explaining the observed regioselectivity of the cycloaddition reaction. nih.gov Such studies can predict the activation energies, which determine the feasibility and rate of a reaction under given conditions. This approach allows chemists to rationalize experimental outcomes and predict how changes in substrates or catalysts might affect the reaction. nih.govbeilstein-journals.org
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. bamu.ac.inrsc.org Computational methods are instrumental in developing SAR models by quantifying various molecular properties (descriptors) and correlating them with experimental activity data. bamu.ac.in
For isoxazole-containing compounds, computational SAR studies have explored the impact of different substituents on their anti-cancer properties. rsc.org A study on 4-(trifluoromethyl)isoxazoles found that the trifluoromethyl group was crucial for enhancing anti-cancer activity compared to non-fluorinated analogues. rsc.org Computational docking and other in silico methods can help identify potential biological targets and explain why small structural changes lead to significant differences in efficacy. nih.gov
Furthermore, computational results can rationalize observed regioselectivities in synthetic reactions, which is a key aspect of SAR in the context of chemical synthesis. researchgate.net By analyzing the electronic properties, such as the electron density of HOMO orbitals, researchers can predict the most likely sites for electrophilic attack, thereby explaining product distributions in reactions like the trifluoromethylation of aromatic amines. researchgate.net
Prediction of Binding Affinity and Modulatory Effects
The absence of this specific information in the public domain prevents the creation of the detailed research findings and data tables as per the user's instructions. General computational methodologies for isoxazole (B147169) derivatives are available, but a focused analysis on this compound cannot be constructed without direct studies on the compound. acs.orgresearchgate.netacs.org
Biological Activities and Medicinal Chemistry Applications
Modulation of Biological Pathways
Wnt/β-Catenin Signaling Pathway Modulation
The Wnt/β-catenin signaling pathway is crucial for embryonic development, cell proliferation, differentiation, and maintaining tissue homeostasis. nih.gov In the "off" state, a destruction complex, which includes Axin and other proteins, facilitates the phosphorylation and subsequent degradation of β-catenin. nih.gov Wnt signaling inhibits this process, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates target gene transcription. embopress.org Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. nih.govnih.gov
Agonistic Activity and Implications in Cell Proliferation and Differentiation
While many therapeutic strategies focus on inhibiting the Wnt/β-catenin pathway, particularly in cancer, activators of the pathway also have therapeutic potential. Agonistic activity can promote cell proliferation and differentiation, which could be beneficial in regenerative medicine. For instance, research on related heterocyclic compounds demonstrates that modulation of this pathway can influence cell fate. While direct studies on the agonistic activity of 3-(Trifluoromethyl)isoxazol-5-amine on the Wnt pathway are not extensively detailed in the provided results, the general principle of isoxazole (B147169) derivatives affecting such pathways is established.
Relevance to Cancer Research
The Wnt/β-catenin pathway is a significant target in cancer research due to its frequent overactivation in various tumors, including colorectal and liver cancer. nih.govresearchgate.net Inhibition of this pathway is a primary goal for developing new anticancer therapies. researchgate.net Although the specific compound this compound is not directly identified as a Wnt pathway modulator in the search results, the broader class of isoxazole-containing molecules has been investigated for anticancer properties that often involve key signaling pathways. rsc.orgnih.gov The relevance to cancer research lies in the potential for isoxazole derivatives to interfere with oncogenic signaling cascades, which may include the Wnt/β-catenin pathway. researchgate.net
Anticancer Activity
The trifluoromethyl group on the isoxazole ring is noted to be important for enhancing anticancer activity. rsc.orgnih.gov Studies on various isoxazole derivatives have consistently shown their potential as anticancer agents. rsc.orgnih.gov
Efficacy against Human Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, HT-29)
Derivatives of isoxazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For example, certain 3,4-diaryl-5-aminoisoxazole derivatives have shown potent activity against five different human cancer cell lines. nih.gov Specifically, in studies involving breast cancer cell lines, isoxazole compounds have shown efficacy. One study highlighted a 4-(trifluoromethyl)isoxazole derivative that exhibited potent anticancer activity against the MCF-7 human breast cancer cell line. rsc.org Another study on different heterocyclic compounds showed cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line. nih.gov While direct IC50 values for this compound against MDA-MB-231, MCF-7, and HT-29 are not available in the provided search results, the data on structurally related compounds suggest a strong potential for activity. For instance, a novel series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, which also contain a trifluoromethyl group, showed potent activity against MCF-7 cells. nih.gov
Below is an interactive table summarizing the anticancer activity of related isoxazole and trifluoromethyl-containing compounds against various cell lines.
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 4-(Trifluoromethyl)isoxazole derivative (2g) | MCF-7 | IC50 | 2.63 | rsc.org |
| 4-(Trifluoromethyl)isoxazole derivative (5) | MCF-7 | IC50 | 3.09 | rsc.org |
| 3,4-diaryl-5-aminoisoxazole derivative (13a) | Various | IC50 | Low micromolar | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | IC50 | 24.4 | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | IC50 | 25.4 | nih.gov |
| Benzenesulfonamide-bearing imidazole (B134444) derivative (23) | MDA-MB-231 | EC50 | 20.5 | nih.gov |
Apoptosis Induction and Cell Cycle Analysis
The anticancer effects of isoxazole derivatives are often mediated through the induction of apoptosis and interference with the cell cycle. rsc.orgnih.gov
Research has shown that trifluoromethyl-containing isoxazoles can induce cell death through apoptosis. rsc.orgnih.gov Further investigation into the mechanism revealed that these compounds can cause cell cycle arrest, a critical step in preventing cancer cell proliferation. nih.gov For example, a study on 3,4-diaryl-5-aminoisoxazoles found that a lead compound could arrest the cell cycle at the G2/M phase and induce apoptosis at low micromolar concentrations. nih.govresearchgate.net Another study on different heterocyclic derivatives demonstrated that active compounds could induce apoptosis and cause cell cycle arrest at the G1 or G2/M phase, often associated with the regulation of proteins like p53 and caspases. semanticscholar.orgresearchgate.net This suggests that a key mechanism of action for these compounds is the disruption of normal cell cycle progression and the activation of programmed cell death pathways in cancer cells. nih.govsemanticscholar.org
The Role of the Trifluoromethyl Group in Enhancing Anticancer Potency
The trifluoromethyl (CF3) group is a key substituent in medicinal chemistry, known for its ability to improve the pharmacological profile of drug candidates. nih.gov Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance binding affinity to target proteins and improve cell membrane permeability. nih.govresearchgate.net
In the context of isoxazole-based anticancer agents, the inclusion of a CF3 group has been shown to be crucial for potency. A study comparing a trifluoromethylated isoxazole derivative with its non-fluorinated analog demonstrated a substantial increase in anticancer activity. nih.govrsc.orgresearchgate.net Specifically, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (a compound related to the title molecule's structural class) exhibited an IC50 value of 2.63 µM against the MCF-7 human breast cancer cell line. nih.govrsc.orgresearchgate.net This was nearly eight times more potent than its non-trifluoromethylated counterpart, which had an IC50 of 19.72 µM. nih.govrsc.orgresearchgate.net This enhancement underscores the strategic importance of the trifluoromethyl moiety in designing potent isoxazole-based anticancer compounds. rsc.orgresearchgate.net Further research into these compounds has suggested they may induce cell death through apoptosis. nih.govrsc.orgresearchgate.net
Table 1: Anticancer Activity of Isoxazole Derivatives Against MCF-7 Cell Line
| Compound | Structure | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | 2.63 | nih.govrsc.orgresearchgate.net | |
| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | 3.09 | nih.govrsc.org | |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Non-CF3 analogue) | 19.72 | nih.govrsc.orgresearchgate.net |
Antimicrobial Properties
Isoxazole derivatives are recognized for their potential as antimicrobial agents, displaying activity against a spectrum of bacteria and fungi. researchgate.net The introduction of a trifluoromethyl group can modulate this activity, often leading to more potent compounds.
Research has demonstrated that isoxazole derivatives, particularly those containing a trifluoromethyl group, possess notable antibacterial properties. For instance, certain 3-(2-thienyl)-4-arylazo-5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines have shown moderate to significant antibacterial activity, primarily against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. researchgate.net
In a related class of compounds, N-(trifluoromethyl)phenyl substituted pyrazoles, the combination of a bromo and a trifluoromethyl substitution resulted in a highly potent molecule. nih.gov This compound inhibited the growth of three out of five tested S. aureus strains with a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL and was also potent against Staphylococcus epidermidis (MIC 1.56 µg/mL) and Enterococcus faecium (MIC 0.78 µg/mL). nih.gov Furthermore, some of these compounds were effective at eradicating preformed biofilms of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Similarly, 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives have shown potent growth inhibition of planktonic Gram-positive bacteria, with MIC values as low as 0.25 µg/mL. nih.gov
Table 2: Antibacterial Activity of Trifluoromethyl-Containing Heterocycles
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Bromo and trifluoromethyl substituted pyrazole | S. aureus (3/5 strains) | 0.78 µg/mL | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole | S. epidermidis | 1.56 µg/mL | nih.gov |
| Bromo and trifluoromethyl substituted pyrazole | E. faecium | 0.78 µg/mL | nih.gov |
| 3,5-bis(trifluoromethyl)phenyl substituted pyrazole | Gram-positive bacteria | as low as 0.25 µg/mL | nih.gov |
| 3-(2-Thienyl)-4-arylazo-5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines | B. subtilis, S. aureus | Moderate to significant | researchgate.net |
The antifungal potential of isoxazole derivatives has also been a subject of investigation. Studies on novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives revealed very potent in vitro antifungal activity against a broad range of yeasts, systemic mycoses, and dermatophytes. nih.gov Particularly effective were compounds against Trichophyton sp., Microsporum sp., and Epidermophyton floccosum. nih.gov The most active compounds in this series, two bis(4-chlorophenyl) analogues, displayed MIC values ranging from 0.2 to 7.0 µg/mL. nih.gov
Additionally, certain 3-(2-thienyl)-4-arylazo-5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines have demonstrated antifungal activity against Saccharomyces cerevisiae. researchgate.net Other research into new 3,5-disubstituted isoxazoles reported moderate antifungal activity. researchgate.net
Table 3: In Vitro Antifungal Activity of Isoxazolidine Derivatives
| Compound | Fungal Species | Activity (MIC) | Reference |
|---|---|---|---|
| bis(4-chlorophenyl) analogue 18 | Various yeasts, mycoses, dermatophytes | 0.2 - 7.0 µg/mL | nih.gov |
| bis(4-chlorophenyl) analogue 19 | Various yeasts, mycoses, dermatophytes | 0.2 - 7.0 µg/mL | nih.gov |
| Ketoconazole (Standard) | Various yeasts, mycoses, dermatophytes | 0.2 - 20.0 µg/mL | nih.gov |
Anti-inflammatory Effects
Isoxazole-based structures are known to exhibit anti-inflammatory properties. researchgate.netresearchgate.net This activity is often evaluated using animal models of inflammation, which can provide insights into the potential therapeutic applications of these compounds for inflammatory conditions.
A standard method for assessing anti-inflammatory activity is the carrageenan-induced or formaldehyde-induced paw edema model in rodents. rrpharmacology.runih.gov In these tests, the ability of a compound to reduce swelling over time is measured.
Studies on derivatives of 4.5-dihydroisoxazol-5-carboxamide in a formaldehyde-induced edema model in rats demonstrated anti-inflammatory activity. rrpharmacology.ru One compound, designated R005, was noted to be more effective than other tested compounds and the reference drug diclofenac (B195802) sodium at preventing edema development, with a reduction observed as early as 90 minutes into the experiment. rrpharmacology.ru In a separate study using a carrageenan-induced paw edema model, novel benzenesulfonamide (B165840) derivatives of 5′-aminospirotriazolotriazine showed potent anti-inflammatory effects. mdpi.com At a dose of 200 mg/kg, the compounds achieved maximum inhibition of edema at the fourth hour, with one compound reaching 99.69% inhibition, significantly higher than the 57.66% inhibition shown by the standard drug indomethacin. mdpi.com These studies suggest that the isoxazole scaffold and related heterocyclic systems are promising for the development of new anti-inflammatory agents. researchgate.netmdpi.com
Table 4: Anti-inflammatory Activity in Paw Edema Models
| Compound Class/Compound | Model | Dose | Max. Inhibition (%) | Time (hours) | Reference |
|---|---|---|---|---|---|
| Benzenesulfonamide Derivative 1 | Carrageenan-induced | 200 mg/kg | 96.31 | 4 | mdpi.com |
| Benzenesulfonamide Derivative 3 | Carrageenan-induced | 200 mg/kg | 99.69 | 4 | mdpi.com |
| Indomethacin (Standard) | Carrageenan-induced | 10 mg/kg | 57.66 | 4 | mdpi.com |
| N-(3-Florophenyl)ethylcaffeamide (FECA) | Carrageenan-induced | 10-20 mg/kg | Significant inhibition | 3, 4, 5 | nih.gov |
| 4.5-dihydroisoxazol-5-carboxamide (R005) | Formaldehyde-induced | - | More effective than diclofenac | - | rrpharmacology.ru |
Enzyme Inhibition Studies
The biological effects of many therapeutic agents are rooted in their ability to inhibit specific enzymes. Isoxazole derivatives have been investigated as inhibitors of various enzymes implicated in disease.
One notable example is the discovery of VX-970 (M6620), a 2-aminopyrazine (B29847) derivative bearing an isoxazole ring, which acts as an inhibitor of the Ataxia Telangiectasia Mutated and Rad3-related (ATR) kinase. nih.gov ATR kinase is a critical protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy. nih.gov
In another area, trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion and a target for managing diabetes. nih.gov The most potent compound from this series, featuring a fluorophenyl-isoxazole moiety, exhibited an IC50 value of 12.6 ± 0.2 µM, which was comparable to the standard inhibitor acarbose (B1664774) (IC50 = 12.4 ± 0.1 µM). nih.gov
Furthermore, the anti-inflammatory effects of some heterocyclic compounds have been linked to the inhibition of cyclooxygenase (COX) enzymes. Benzenesulfonamide derivatives were evaluated for their ability to suppress COX-1 and COX-2, demonstrating that these compounds reduced enzyme levels to values comparable to the non-inflamed control group. mdpi.com
Table 5: Enzyme Inhibition by Isoxazole Derivatives and Related Compounds
| Compound/Class | Target Enzyme | Activity (IC50 / Effect) | Reference |
|---|---|---|---|
| VX-970 (M6620) | ATR Kinase | Potent Inhibitor | nih.gov |
| Trifluoromethylated flavonoid-based isoxazole (3b) | α-Amylase | 12.6 ± 0.2 µM | nih.gov |
| Acarbose (Standard) | α-Amylase | 12.4 ± 0.1 µM | nih.gov |
| Benzenesulfonamide Derivatives | COX-1, COX-2 | Reduced enzyme levels | mdpi.com |
Binding Affinity to Receptors and Enzyme Modulation
The interaction of small molecules with biological macromolecules such as receptors and enzymes is the cornerstone of pharmacology. While specific binding affinity data for this compound is not extensively documented in publicly available research, the broader class of isoxazole derivatives has been shown to interact with a range of biological targets. For instance, derivatives of isoxazole have been investigated for their ability to modulate the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
The trifluoromethyl group is a crucial feature that can enhance binding affinity. Its lipophilic nature can promote hydrophobic interactions within a receptor's binding pocket, while its ability to act as a bioisostere for other groups can lead to favorable binding geometries. The amine group at the 5-position of the isoxazole ring can act as a hydrogen bond donor, forming critical interactions with amino acid residues in the active site of an enzyme or the ligand-binding domain of a receptor.
Case Study: Dihydropteroate Synthase (DHPS) Inhibition
While a detailed case study on the inhibition of Dihydropteroate Synthase (DHPS) by this compound is not available in the literature, a related isomer, 5-(Trifluoromethyl)isoxazol-3-amine, has been investigated as an inhibitor of this enzyme. DHPS is a crucial enzyme in the folate biosynthesis pathway of microorganisms, making it an attractive target for the development of antimicrobial agents.
In a study focusing on the structural basis of DHPS inhibition, the crystal structure of DHPS from Bacillus anthracis was solved in complex with 5-(trifluoromethyl)isoxazol-3-amine. This provided valuable insights into how this class of compounds binds to the active site and exerts its inhibitory effect. Such studies are pivotal in structure-based drug design, allowing for the rational optimization of inhibitor potency and selectivity. Although this data pertains to an isomer, it highlights the potential of the (trifluoromethyl)isoxazol-amine scaffold as a platform for developing novel anti-infective agents targeting DHPS.
Development as Lead Compounds in Drug Discovery
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target. The isoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.
The structural features of this compound make it an attractive starting point for lead discovery. The trifluoromethyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. The amine group serves as a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents. This enables the fine-tuning of the compound's potency, selectivity, and pharmacokinetic properties. The development of isoxazole-based compounds as anticancer and anti-inflammatory agents further underscores the potential of this scaffold in generating novel lead compounds.
Pharmacokinetic and Pharmacodynamic Considerations
Beyond a compound's direct interaction with its biological target, its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics, are paramount to its success as a drug.
Metabolic Stability
The metabolic stability of a drug is a critical factor determining its half-life and dosing regimen. The trifluoromethyl group is well-known to enhance metabolic stability. nih.gov This is because the carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. Furthermore, the trifluoromethyl group can shield adjacent positions on the molecule from metabolic attack, a phenomenon known as a "metabolic blocking" effect. nih.gov
| Compound Feature | Impact on Metabolic Stability | Reference |
| Trifluoromethyl Group | Prevents hydroxylation at the site of substitution, acting as a metabolic blocker. | nih.gov |
| Isoxazole Ring | Generally stable, but can be subject to ring cleavage depending on substituents. |
Bioavailability
Oral bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a key parameter for orally administered drugs. The physicochemical properties of this compound suggest that it may possess good oral bioavailability. The lipophilicity conferred by the trifluoromethyl group can enhance absorption across the gastrointestinal tract.
Furthermore, isoxazole-containing compounds have been successfully developed as orally bioavailable drugs. For instance, a series of 3-amino-benzo[d]isoxazole derivatives were identified as orally bioavailable inhibitors of receptor tyrosine kinases. nih.gov This demonstrates that the isoxazole scaffold is compatible with good oral absorption.
| Property | Influence on Bioavailability | Reference |
| Lipophilicity (from CF3 group) | Can enhance absorption across the gastrointestinal membrane. | |
| Isoxazole Scaffold | Present in known orally bioavailable drugs. | nih.gov |
| Amine Group | Can be protonated, influencing solubility and absorption. |
Agrochemical Applications
Role in Crop Protection Agents
The isoxazole (B147169) ring is a core component in a number of chemical crop protection agents. researchgate.netdntb.gov.ua This heterocyclic scaffold is integral to various compounds that exhibit herbicidal, fungicidal, and insecticidal activities. researchgate.netdntb.gov.ua 3-(Trifluoromethyl)isoxazol-5-amine serves as a key intermediate in the synthesis of more complex molecules designed to protect crops. chemimpex.com Its structure is particularly valuable for creating novel therapeutic and crop protection agents. chemimpex.com The isoxazole framework is found in a number of pesticides, underscoring its importance in this field. wikipedia.org
Development of Effective Pest Control Solutions
The development of new and effective pest control solutions is a continuous effort in the agrochemical industry, driven by the need to manage resistance and improve efficacy. Compounds derived from this compound are explored in agrochemical formulations to create effective crop protection solutions. chemimpex.com The isoxazole chemical class has been leveraged to create insecticides that can manage fipronil-resistant insect pests. researchgate.net For example, isoxazoline (B3343090) insecticides, which share a related core structure, have been developed that act as potent antagonists of insect ligand-gated chloride channels, providing a novel mode of action against a wide spectrum of insect species. researchgate.net The combination of the isoxazole motif with other chemical groups allows for the fine-tuning of a molecule's properties to target specific pests. nih.gov
Impact of Trifluoromethyl Group on Agrochemical Efficacy and Stability
The incorporation of a trifluoromethyl (-CF₃) group into agrochemical candidates is a critical strategy for enhancing their performance. nih.govresearchgate.net This group is known to significantly influence the physicochemical properties of a molecule, which in turn affects its biological activity and stability. nih.govresearchgate.net
Key impacts of the trifluoromethyl group include:
Enhanced Efficacy: The high electronegativity of the fluorine atoms in the -CF₃ group can lead to stronger interactions with biological targets, improving the molecule's binding affinity. nih.govresearchgate.net This can result in higher potency against target pests.
Increased Lipophilicity: The -CF₃ group increases the lipophilicity (the ability to dissolve in fats and oils) of a compound. nih.govnih.gov This property can improve the penetration of the agrochemical through the waxy cuticle of plants or the exoskeleton of insects, enhancing its uptake and bioavailability. nih.gov
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes within the target pest or in the environment. nih.gov This increased stability can lead to a longer half-life and more persistent control. nih.gov
The trifluoromethyl moiety has been shown to have particular advantages for agrochemicals, with a significant preference for its inclusion in agrochemical structures compared to other fluorinated groups. nih.gov This strategic incorporation helps in designing robust and effective crop protection agents. researchgate.net
Table 1: Properties and Applications of Fluorinated Isoxazole Moieties in Agrochemicals
| Feature | Description | Reference |
| Core Structure | Isoxazole Ring | A five-membered heterocyclic ring containing nitrogen and oxygen, serving as a versatile scaffold for various bioactive compounds. researchgate.netnih.gov |
| Key Substituent | Trifluoromethyl (-CF₃) Group | A functional group consisting of one carbon and three fluorine atoms that enhances molecular stability, lipophilicity, and binding affinity. nih.govnih.gov |
| Primary Application | Agrochemical Intermediate | Used as a building block for the synthesis of herbicides, fungicides, and insecticides. researchgate.netchemimpex.com |
| Mode of Action Enhancement | Target Binding | The electron-withdrawing nature of the -CF₃ group can improve electrostatic interactions with biological targets. nih.govresearchgate.net |
| Physicochemical Impact | Increased Bioavailability | Enhanced lipophilicity facilitates better penetration and absorption of the active ingredient. nih.gov |
| Contribution to Stability | Metabolic Resistance | The strength of the C-F bond provides resistance to enzymatic degradation, prolonging the compound's activity. nih.gov |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of trifluoromethylated isoxazoles, especially with specific substitution patterns, can be challenging. nih.govmdpi.com Future research will continue to focus on developing more efficient, sustainable, and regioselective synthetic methods.
Recent progress has moved towards metal-free and cascade reactions. For instance, a novel, metal-free cascade strategy has been developed to synthesize 4-(trifluoromethyl)isoxazoles from readily available chalcones. nih.gov This method uses sodium triflinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source for the nitrogen and oxygen atoms of the isoxazole (B147169) ring. organic-chemistry.orgacs.org Mechanistic studies suggest this reaction proceeds through a radical pathway. organic-chemistry.org Another innovative approach involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride (B1165640) to produce polysubstituted 5-(trifluoromethyl)isoxazoles. rsc.org
Key areas for future synthetic exploration include:
Asymmetric Synthesis : Developing methods like the squaramide-catalysed asymmetric domino Michael/Mannich [3 + 2] cycloaddition to create chiral isoxazole-containing spirooxindoles with high enantioselectivity. rsc.org
Flow Chemistry Optimization : Utilizing flow chemistry platforms to precisely control reaction parameters, which can be coupled with machine learning algorithms to rapidly optimize conditions for challenging reactions. rsc.org
Intramolecular Cycloadditions : Designing precursors that undergo intramolecular nitrile oxide cycloadditions to access specific and often difficult-to-synthesize substitution patterns, such as 3,4-disubstituted isoxazoles. mdpi.com
Acid-Switchable Reactions : Further exploring reactions, such as those using CF3-ynones with sodium azide (B81097) (NaN3), where reaction conditions can be tuned to selectively produce either trifluoromethylated isoxazoles or triazoles. nih.gov
These advancements aim to provide more straightforward and cost-effective access to a wider variety of structurally diverse trifluoromethylated isoxazoles for biological screening. nih.govrsc.org
Design and Synthesis of Advanced Derivatives with Tuned Biological Profiles
The core 3-(trifluoromethyl)isoxazole (B8813419) structure serves as a versatile scaffold for creating advanced derivatives with tailored biological activities. Future research will heavily involve structure-based drug design and the synthesis of hybrid molecules to enhance potency and selectivity for specific biological targets.
Researchers are actively designing and synthesizing new derivatives based on existing bioactive molecules. For example, inspired by an isoxazole-based anti-cancer agent, a series of 4-(trifluoromethyl)isoxazoles were designed and synthesized, leading to the identification of compounds with potent activity against human breast cancer cell lines (MCF-7). rsc.org Another strategy involves creating hybrid molecules, such as combining the trifluoromethyl-isoxazole moiety with flavonoid structures to develop novel α-amylase inhibitors for potential antidiabetic applications. nih.gov
Future design strategies will likely focus on:
Allosteric Modulators : Designing derivatives that act as allosteric modulators, which can offer higher selectivity compared to traditional orthosteric inhibitors. nih.gov Research on trisubstituted isoxazoles as allosteric inverse agonists for the RORγt receptor is a prime example of this approach. nih.gov
Hybrid Molecules : Continuing the synthesis of hybrids that combine the isoxazole core with other pharmacophores (e.g., quinoxalines, ureas, pyrroles) to achieve dual-action or synergistic effects. acs.orgresearchgate.netnih.gov
Target-Specific Modifications : Utilizing X-ray crystallography and molecular docking to guide modifications. For instance, optimizing the linker at the C-4 position of the isoxazole ring has been shown to improve binding affinity and potency for the RORγt receptor. nih.gov
| Derivative Class | Structural Modification | Intended Biological Target/Profile | Reference |
|---|---|---|---|
| 4-(Trifluoromethyl)isoxazoles | Based on an existing anti-cancer agent, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | Anti-cancer (Breast Cancer) | rsc.org |
| Flavonoid-based Isoxazoles | Hybrid of trifluoromethyl-isoxazole and a flavonoid scaffold | Antidiabetic (α-amylase inhibition) | nih.gov |
| Trisubstituted Isoxazoles | Optimization of linkers at the C-4 position and heterocycles at the C-5 position | Allosteric inverse agonists of RORγt for autoimmune diseases | nih.gov |
| Oxazol-5-one Derivatives | Incorporation of chiral trifluoromethyl and isoxazole moieties | Antitumor (Hepatocellular Carcinoma) | nih.gov |
| Biheteroaryl Isoxazoles | Diversification of 5-styryl-substituted 4-(trifluoromethyl)isoxazoles into 5-(1H-pyrrol-3-yl) derivatives | Creation of novel complex heteroaryl structures for screening | acs.org |
Further Elucidation of Mechanism of Action in Biological Systems
While many isoxazole derivatives show promising biological activity, a deeper understanding of their precise mechanisms of action is crucial for their development into effective therapies. Future research will employ advanced biochemical and cell-based assays to identify specific molecular targets and delineate the pathways through which these compounds exert their effects.
Significant progress has already been made in identifying the targets for certain derivatives. For example, the compound VX-970 (M6620), a 2-aminopyrazine (B29847) derivative bearing an isoxazole moiety, is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase, a key protein in the DNA damage response (DDR). nih.gov In cancer cells with compromised ATM signaling, there is a heightened reliance on ATR, making its inhibition a targeted therapeutic strategy. nih.gov
Other identified mechanisms include:
Enzyme Inhibition : A novel oxazol-5-one derivative containing a trifluoromethyl-isoxazole moiety was found to target and inhibit the enzymatic activity of peroxiredoxin 1 (PRDX1). nih.gov This inhibition leads to an increase in reactive oxygen species (ROS), causing DNA damage and apoptosis in liver cancer cells. nih.gov
Allosteric Modulation : Certain trisubstituted isoxazoles function as inverse agonists by binding to an allosteric site on the RORγt ligand-binding domain, which is a novel mechanism for modulating this nuclear receptor. nih.gov
Kinase Inhibition : Derivatives have been developed that show inhibitory activity against kinases like FLT3 and c-Met, which are implicated in acute myeloid leukemia and various tumor growth pathways, respectively. nih.gov
Future work will involve proteomics, cellular thermal shift assays (CETSA), and drug affinity responsive target stability (DARTS) to uncover novel targets and validate target engagement in cellular systems. nih.gov
| Derivative/Class | Identified Molecular Target | Mechanism of Action | Therapeutic Area | Reference |
|---|---|---|---|---|
| VX-970 (M6620) | ATR Kinase | Inhibition of the DNA Damage Response (DDR) pathway | Oncology | nih.gov |
| Oxazol-5-one derivative (5t) | Peroxiredoxin 1 (PRDX1) | Inhibition of enzymatic activity, leading to increased ROS and apoptosis | Oncology | nih.gov |
| Trisubstituted Isoxazoles | RORγt | Allosteric inverse agonism | Autoimmune Diseases | nih.gov |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | FLT3 | Inhibition of FLT3 phosphorylation | Oncology (Leukemia) | nih.gov |
| Trifluoromethylated flavonoid-based isoxazoles | α-amylase | Binding to the active site of the enzyme to inhibit carbohydrate digestion | Diabetes | nih.gov |
Development of Targeted Therapies and Agrochemicals
The structural features of trifluoromethylated isoxazoles make them highly attractive for development into both targeted human therapies and next-generation agrochemicals.
In therapeutics, the focus is on precision medicine. The development of the ATR inhibitor VX-970/M6620, the first of its kind to enter clinical trials, underscores the potential of this class of compounds in oncology. nih.gov Research is also actively pursuing isoxazole derivatives as selective COX-1 inhibitors for cancer and neuro-inflammation, and as inhibitors of α-amylase and α-glucosidase for the management of diabetes. researchgate.netnih.gov The broad spectrum of reported activities—including anticancer, antidiabetic, and anti-inflammatory properties—highlights the versatility of the isoxazole scaffold. rsc.orgresearchgate.net
In agriculture, there is a significant need for new pest control agents. Derivatives such as 3,5-diaryl-5-(trifluoromethyl)-2-isoxazolines have already been identified as promising agrochemicals for pest control. nih.gov The trifluoromethyl group is a common feature in successful commercial agrochemicals, and its inclusion in the isoxazole framework is a promising strategy for developing new herbicides, fungicides, and pesticides. usc.edu
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds based on the 3-(trifluoromethyl)isoxazole scaffold. nih.govsoton.ac.uk These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.gov
Future applications of AI/ML in this field will include:
Virtual Screening and De Novo Design : AI algorithms can screen massive virtual libraries of chemical compounds to identify those most likely to bind to a specific biological target. researchgate.net They can also be used for de novo design, generating entirely new molecular structures optimized for desired properties.
Process Optimization : As demonstrated in flow chemistry, ML algorithms like Bayesian optimization can be used to rapidly find the optimal reaction conditions (e.g., temperature, stoichiometry) to maximize yield and minimize impurities, making the synthesis of novel derivatives more efficient. rsc.org
Predictive Modeling : ML models can be trained to predict the physicochemical properties, biological activity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of new derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. researchgate.net
Target Identification : By analyzing complex biological data from genomics, proteomics, and transcriptomics, AI can help identify and validate new biological targets for which novel isoxazole derivatives can be designed. nih.gov
By leveraging these powerful computational approaches, researchers can navigate the vast chemical space of isoxazole derivatives more effectively, reducing the time and cost associated with the discovery of new targeted therapies and agrochemicals. nih.govsoton.ac.uk
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹⁹F NMR identifies CF₃ group integration, while ¹H/¹³C NMR resolves ring substituents and amine protons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for related triazol-5-amine structures .
How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Advanced Research Focus
Chiral spirocyclic phosphoric acids (e.g., SPINOL-based catalysts) enable asymmetric transformations:
- Mannich reactions : Coupling with aldehydes or ketones yields heterotriarylmethanes with 80–86% ee .
- Kinetic resolution : Selective activation of enantiomers via hydrogen-bonding interactions with the 5-amine group.
- Optimization : Adjusting electron-donating/withdrawing groups on coupling partners (e.g., pyrrole carboxylates) enhances stereocontrol .
What strategies mitigate competing side reactions during functionalization of this compound?
Q. Advanced Research Focus
- Protecting groups : Temporarily masking the 5-amine with Boc or Fmoc prevents undesired nucleophilic attacks during alkylation/acylation .
- Solvent effects : Polar aprotic solvents (e.g., THF or DMF) stabilize charged intermediates in SNAr reactions .
- Temperature control : Low temperatures (–20°C to 0°C) suppress dimerization or over-oxidation, as observed in analogous thiazole syntheses .
How do structural modifications of this compound influence its biological activity?
Q. Advanced Research Focus
- Bioisosteric replacement : Substituting the CF₃ group with Cl or Br alters lipophilicity (logP) and membrane permeability, impacting antimicrobial or anticancer activity .
- Hybrid pharmacophores : Conjugation with pyrrole or oxadiazole moieties (e.g., BD01201520 derivative) enhances target binding in kinase inhibition assays .
- SAR studies : Systematic variation of aryl substituents (meta vs. para positions) correlates with potency in enzyme inhibition models .
What computational tools are used to predict the reactivity of this compound in multi-step syntheses?
Q. Advanced Research Focus
- ReaxFF MD simulations : Model bond cleavage/formation under thermal or mechanical stress.
- Docking studies : Predict interactions with biological targets (e.g., COX-2 or EGFR kinases) using AutoDock Vina .
- Retrosynthetic software : Platforms like ICSynth propose feasible routes using available building blocks .
How can mechanistic studies resolve contradictions in reported reaction outcomes for trifluoromethylated isoxazoles?
Q. Advanced Research Focus
- Isotopic labeling : ¹⁵N-labeled amines track regioselectivity in cycloaddition reactions.
- In-situ monitoring : ReactIR or LC-MS identifies transient intermediates (e.g., nitrile oxides) that dictate pathway divergence .
- Cross-validation : Reproducing disputed conditions with controlled humidity/O₂ levels isolates environmental factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
